

# An In-depth Technical Guide to Achyranthoside C (CAS Number: 168009-90-3)

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## Compound of Interest

Compound Name: Achyranthoside C

Cat. No.: B1201575

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## Abstract

**Achyranthoside C**, a triterpenoid saponin with the CAS number 168009-90-3, is a bioactive compound isolated from the roots of *Achyranthes bidentata*. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and potential therapeutic applications. This document summarizes key quantitative data, details experimental protocols for its significant biological effects, and visualizes its proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

## Chemical and Physical Properties

**Achyranthoside C** is a complex oleanolic acid glycoside. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	168009-90-3	[1][2]
Molecular Formula	C <sub>47</sub> H <sub>72</sub> O <sub>20</sub>	[1][2]
Molecular Weight	957.07 g/mol	[1]
IUPAC Name	2-(((3S,4S,5R,6R)-6-(((3S,4aR,6aR,6bR,8aS,11S,12aR,14bS)-8a-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxycarbonyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydricen-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)acetic acid	[3]
Synonyms	Betavulgaroside III	[3]
Type of Compound	Triterpenoid Saponin	[1]
Botanical Source	Achyranthes bidentata, Achyranthes fauriei	[4][5]
Purity (commercial)	95% - 99%	[1]
Appearance	White to off-white powder	
Storage	Store in a well-closed container, protected from air and light. Refrigerate or freeze for long-term storage.	[1]

## Biological Activities and Quantitative Data

**Achyranthoside C** has demonstrated a range of biological activities, with notable effects on bone metabolism, cardiovascular protection, and the complement system.

## Inhibition of Osteoclast Formation

**Achyranthoside C** and its derivatives have been shown to inhibit the formation of osteoclasts, the cells responsible for bone resorption. This suggests its potential in the treatment of bone-related disorders such as osteoporosis. While a specific IC<sub>50</sub> value for **Achyranthoside C** is not readily available in the cited literature, studies on its derivatives and related compounds from *Achyranthes bidentata* consistently show inhibitory effects on osteoclastogenesis.<sup>[1][2]</sup>

## Cardioprotective Effects

**Achyranthoside C** has exhibited protective effects on cardiomyocytes under oxidative stress. Studies have shown that it can protect H9c2 cardiomyocytes from H<sub>2</sub>O<sub>2</sub>-induced injury, suggesting its potential in mitigating cardiac damage.<sup>[6][7]</sup> Quantitative data from these studies indicate a concentration-dependent protective effect.

## Anticomplement Activity

The complement system is a part of the innate immune system, and its overactivation can contribute to inflammation and tissue damage. A derivative of **Achyranthoside C** has shown inhibitory activity against the classical pathway of the complement system.

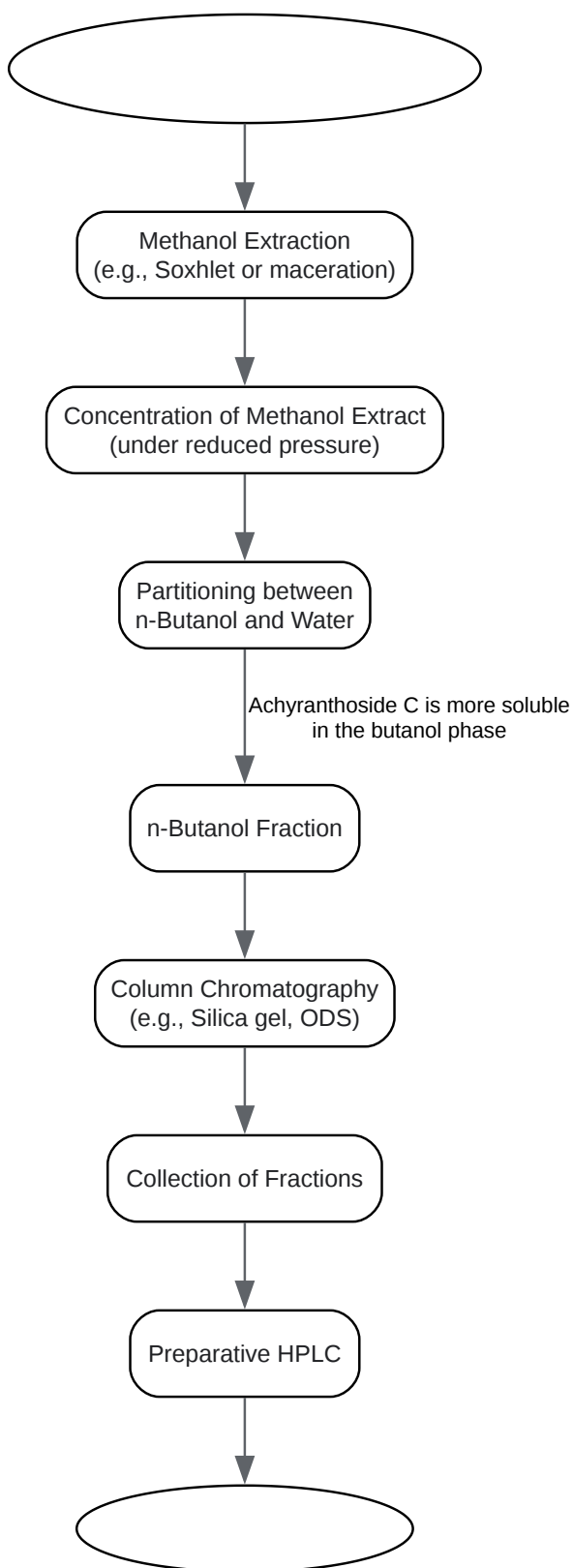
Derivative	Activity	IC <sub>50</sub>	Reference
Achyranthoside C dimethyl ester	Anticomplement activity (classical pathway)	26.2 µg/mL	

## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning **Achyranthoside C**.

## Isolation and Purification of Achyranthoside C from *Achyranthes bidentata*

The following protocol outlines a general procedure for the extraction and isolation of **Achyranthoside C**.



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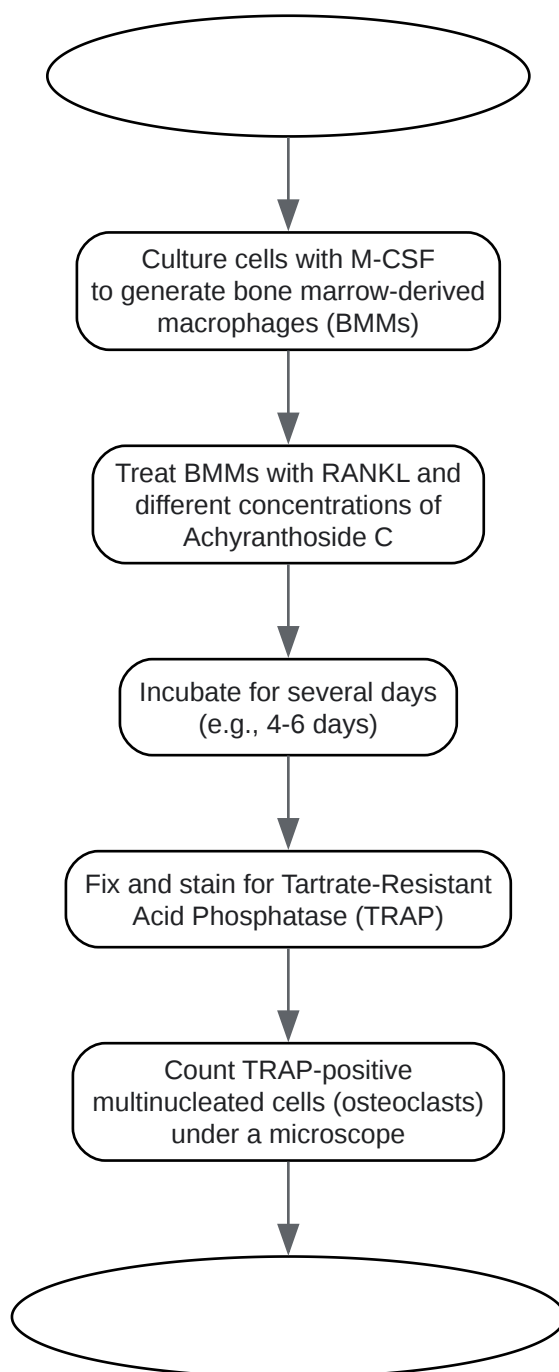
**Figure 1.** General workflow for the isolation of **Achyranthoside C**.

Detailed Steps:

- **Extraction:** The dried and powdered roots of *Achyranthes bidentata* are extracted with methanol using a suitable method like Soxhlet extraction or maceration.[8]
- **Concentration:** The resulting methanol extract is concentrated under reduced pressure to obtain a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned with n-butanol. The butanol-soluble fraction, which contains the saponins, is collected.
- **Column Chromatography:** The n-butanol fraction is subjected to column chromatography on silica gel or octadecylsilyl (ODS) silica gel, eluting with a gradient of chloroform-methanol-water or a similar solvent system.[5]
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing **Achyranthoside C**.
- **Preparative HPLC:** Fractions rich in **Achyranthoside C** are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[9]

## Osteoclastogenesis Inhibition Assay

This protocol describes an in vitro assay to evaluate the inhibitory effect of **Achyranthoside C** on osteoclast formation.



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**Figure 2.** Workflow for the osteoclastogenesis inhibition assay.

Detailed Steps:

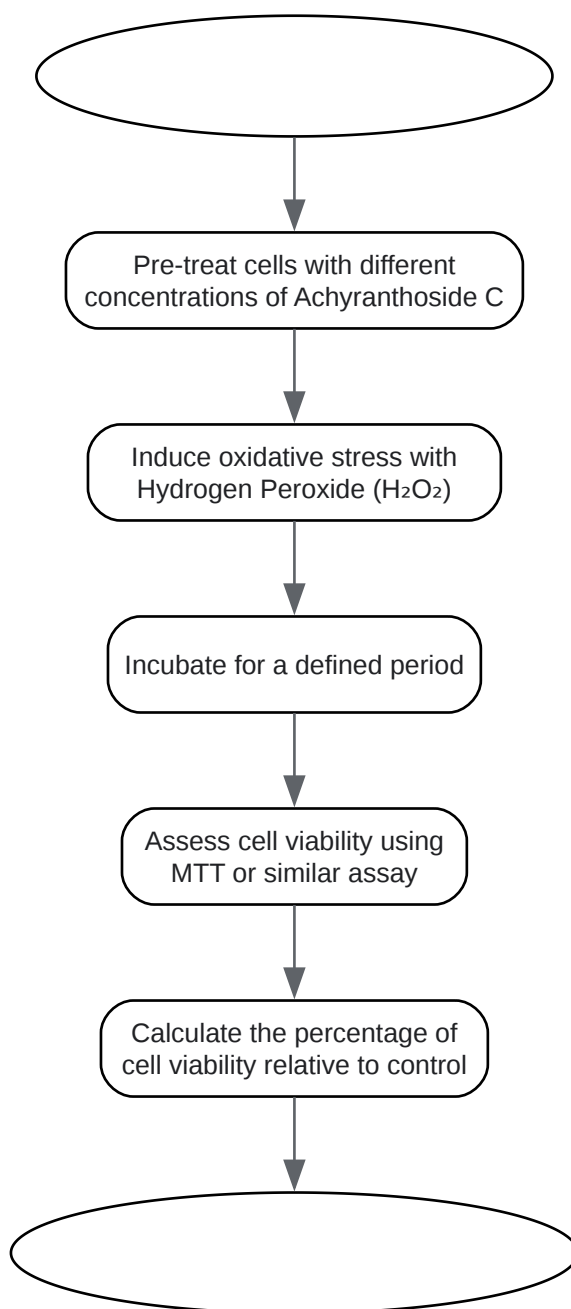
- **Cell Isolation and Culture:** Bone marrow cells are isolated from the femurs and tibias of mice and cultured in the presence of macrophage colony-stimulating factor (M-CSF) to

differentiate them into bone marrow-derived macrophages (BMMs).[10]

- Treatment: BMMs are seeded in culture plates and treated with receptor activator of nuclear factor- $\kappa$ B ligand (RANKL) to induce osteoclast differentiation, along with various concentrations of **Achyranthoside C**.
- Incubation: The cells are incubated for a period of 4 to 6 days to allow for the formation of mature osteoclasts.
- TRAP Staining: After incubation, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
- Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts. The number of osteoclasts in the treated groups is compared to the control group (treated with RANKL alone) to determine the inhibitory effect of **Achyranthoside C**. [10]

## H9c2 Cardiomyocyte Protection Assay

This protocol details an in vitro assay to assess the protective effect of **Achyranthoside C** against oxidative stress in cardiomyocytes.



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**Figure 3.** Workflow for the H9c2 cardiomyocyte protection assay.

Detailed Steps:

- Cell Culture: H9c2 rat cardiomyocyte cells are cultured in a suitable medium and seeded into 96-well plates.[\[11\]](#)



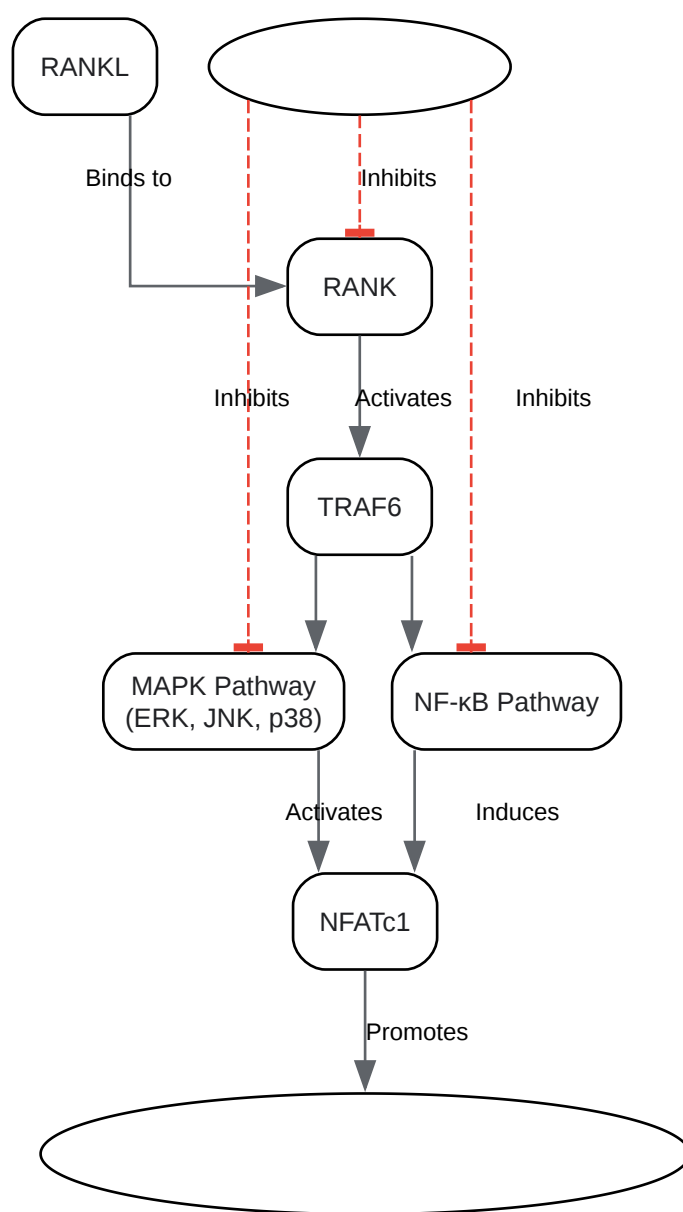
- **Pre-treatment:** The cells are pre-treated with various concentrations of **Achyranthoside C** for a specific duration (e.g., 24 hours).
- **Induction of Oxidative Stress:** After pre-treatment, the cells are exposed to a cytotoxic concentration of hydrogen peroxide ( $H_2O_2$ ) to induce oxidative stress and cell damage.[\[6\]](#)
- **Incubation:** The cells are incubated with  $H_2O_2$  for a defined period (e.g., 2-4 hours).
- **Cell Viability Assay:** Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[\[12\]](#)
- **Data Analysis:** The absorbance is measured, and the percentage of cell viability in the treated groups is calculated relative to the untreated control group. An increase in cell viability in the **Achyranthoside C** pre-treated groups indicates a protective effect.

## Proposed Signaling Pathways

Based on studies of extracts and polysaccharides from *Achyranthes bidentata*, **Achyranthoside C** is proposed to exert its biological effects through the modulation of key signaling pathways, particularly in the context of osteoclastogenesis.

## Inhibition of RANKL-Induced Osteoclastogenesis

**Achyranthoside C** likely interferes with the RANKL/RANK signaling cascade, a critical pathway for osteoclast differentiation and activation.



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**Figure 4.** Proposed inhibition of RANKL-mediated signaling by **Achyranthoside C**.

The binding of RANKL to its receptor RANK on osteoclast precursors initiates a signaling cascade involving TRAF6, which in turn activates downstream pathways including NF-κB and MAPK (ERK, JNK, p38).[13] These pathways converge to induce the expression and activation of the master transcription factor for osteoclastogenesis, NFATc1. **Achyranthoside C** is hypothesized to inhibit this process, potentially by interfering with RANKL-RANK interaction or by downregulating the activation of the NF-κB and MAPK pathways, thereby suppressing NFATc1 and subsequent osteoclast formation.[14]

## Analytical Data

The structural elucidation of **Achyranthoside C** has been primarily achieved through spectroscopic methods.

## NMR Spectroscopy

Detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are essential for the structural confirmation of **Achyranthoside C**. While a complete, assigned spectrum is not available in a single public source, various publications report characteristic shifts for the oleanolic acid backbone and the attached sugar moieties.[2][4][5]

Note: For definitive structural analysis, researchers should refer to specialized chemical databases or the original isolation papers for complete and assigned NMR data.

## Synthesis

Currently, there is no reported total synthesis of **Achyranthoside C** in the publicly available scientific literature. Its complex structure, with multiple stereocenters and glycosidic linkages, presents a significant synthetic challenge. The primary source of **Achyranthoside C** remains its isolation from natural sources.

## Conclusion and Future Perspectives

**Achyranthoside C** is a promising bioactive natural product with demonstrated potential in the modulation of bone metabolism and offering cardioprotection. Its inhibitory effects on osteoclastogenesis suggest its utility as a lead compound for the development of novel therapeutics for osteoporosis and other bone-related diseases. Further research is warranted to elucidate the precise molecular targets and to fully characterize its pharmacokinetic and pharmacodynamic profiles. The development of a total synthesis route would be invaluable for generating analogues and conducting extensive structure-activity relationship (SAR) studies, which could lead to the discovery of more potent and selective therapeutic agents.

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## References

- 1. Five new oleanolic acid glycosides from *Achyranthes bidentata* with inhibitory activity on osteoclast formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102558380A - *Achyranthes bidentata* polysaccharides extraction and purification method - Google Patents [patents.google.com]
- 4. Achyranthosides C and D, novel glucuronide saponins from *Achyranthes fauriei* root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Anti-inflammatory mechanism of *Achyranthes longifolia* extract and its component chikusetsusaponin IVa by modulating Nrf2/NF- $\kappa$ B pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. [Isolation and identification of triterpenoids from root of *Achyranthes bidentata* in Henan] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phytochemicals targeting NF- $\kappa$ B signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Parthenolide-Induced Cytotoxicity in H9c2 Cardiomyoblasts Involves Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition effects of a natural inhibitor on RANKL downstream cellular signalling cascades cross-talking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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